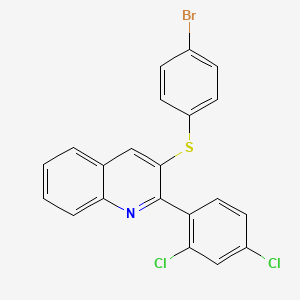

3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

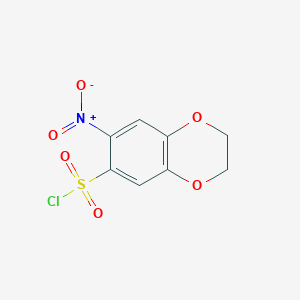

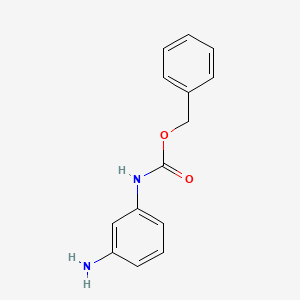

The molecular structure of “3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline” is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with a bromophenyl group, a dichlorophenyl group, and a sulfanyl group .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Antileukotrienic Agents : The synthesis of quinoline derivatives with potential as antileukotrienic drugs is described. Special conditions and specific heterogeneous copper catalysts were utilized due to the low reactivity of the 4-substituted aryl bromides. These substances showed promise in inhibiting arachidonic acid-induced platelet aggregation, suggesting potential therapeutic applications (Jampílek et al., 2004).

Antimicrobial and Antioxidant Properties : Another study highlighted the synthesis of sulfur-containing quinoline derivatives, which exhibit antitumor, analgesic, antimicrobial activities, and good antioxidant properties. These compounds are used in anti-stress therapy and show promise as fluorophores in studying various biological systems (Aleksanyan & Hambardzumyan, 2014).

Crystal Structure Analysis : The crystal structures of isomeric quinolines were determined, revealing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural insights are vital for understanding the compounds' chemical behavior and potential applications in materials science (de Souza et al., 2015).

Quinoline Derivatives for Synthesis Efficiency : Research on solvent-free synthesis of quinolines highlighted an efficient method for generating structurally diverse quinolines, indicating the versatility and eco-friendliness of this approach for creating compounds with potential applications in various fields (Venkatesham et al., 2012).

Novel Compounds and Their Applications

Polycyclic Compounds Synthesis : The reaction of quinoline-8-sulfenyl halides with cyclic alkenes led to the creation of novel polycyclic compounds, demonstrating the efficiency of quinoline-8-sulfenyl bromide in annulation reactions. These findings open new pathways for synthesizing complex molecular structures with potential utility in pharmaceuticals and materials science (Ishigeev et al., 2021).

Antibacterial Quinoxaline Sulfonamides : The green synthesis of quinoxaline sulfonamides and their evaluation for antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria is a prime example of the therapeutic potential of quinoline derivatives. This study emphasizes the role of these compounds in developing new antimicrobial agents (Alavi et al., 2017).

Propiedades

IUPAC Name |

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrCl2NS/c22-14-5-8-16(9-6-14)26-20-11-13-3-1-2-4-19(13)25-21(20)17-10-7-15(23)12-18(17)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJHTAVCVUVELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrCl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2424775.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)